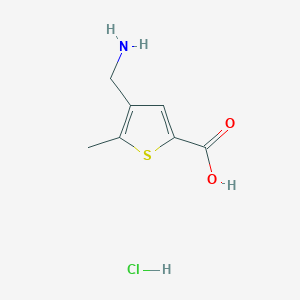

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Thiophene Derivatives

The IUPAC naming of thiophene derivatives adheres to the Hantzsch-Widman system , which prioritizes heteroatom placement and substituent numbering. For 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride:

- Core structure : The parent heterocycle is thiophene (C₄H₃S), a five-membered aromatic ring with sulfur at position 1.

- Substituents :

- Carboxylic acid group (-COOH) at position 2.

- Aminomethyl group (-CH₂NH₂) at position 4.

- Methyl group (-CH₃) at position 5.

- Salt formation : The hydrochloride counterion is indicated as a suffix, forming a hydrochloride salt .

This systematic approach ensures unambiguous identification, particularly critical for distinguishing positional isomers.

| Substituent | Position | Functional Group |

|---|---|---|

| Carboxylic acid | 2 | -COOH |

| Aminomethyl | 4 | -CH₂NH₂ |

| Methyl | 5 | -CH₃ |

Positional Isomerism in Aminomethyl-Substituted Thiophene Carboxylic Acids

Positional isomerism significantly influences the compound’s electronic and steric properties. In thiophene-2-carboxylic acid derivatives, substituents at positions 2, 4, and 5 create distinct regioisomers:

Structural Variants

- 2-(Aminomethyl)-5-methylthiophene-3-carboxylic acid :

- 5-(Aminomethyl)-4-methylthiophene-2-carboxylic acid :

Comparative Analysis

Positional isomerism is critical in pharmaceutical chemistry, where subtle structural changes can modulate biological activity.

Crystallographic Characterization of Hydrochloride Salts in Heterocyclic Systems

The hydrochloride salt form enhances solubility and thermal stability, with crystal packing influenced by hydrogen bonding and ionic interactions .

Structural Insights

- Molecular Geometry :

- Salt Bridge Formation :

- The hydrochloride counterion (Cl⁻) interacts with the protonated amino group (-NH₃⁺), stabilizing the crystal lattice.

Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pna2(1) | |

| Lattice Constants | a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å | |

| Hydrogen Bond Length | O–H···O: ~1.5–2.5 Å |

Comparative Crystallography

| Compound | Hydrogen Bonding | Salt Interaction |

|---|---|---|

| Thiophene-2-carboxylic acid | O–H···O dimers | None |

| 4-(Aminomethyl)-5-methyl-2-carboxylic acid hydrochloride | O–H···O + N–H···Cl⁻ | Ionic Cl⁻-NH₃⁺ bonds |

The hydrochloride salt exhibits enhanced lattice stability due to dual interactions (hydrogen bonding and ionic forces).

Properties

IUPAC Name |

4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDURYDWXWRPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the thiophene derivative react to form the aminomethyl group.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a suitable precursor.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H8ClN O2S

- Molecular Weight : 179.65 g/mol

- Structure : The compound features a thiophene ring with an aminomethyl group and a carboxylic acid functional group, enhancing its reactivity and solubility in biological systems.

Biological Activities

Research indicates that 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) values for selected bacteria are as follows:

Bacterial Strain MIC (μM) Escherichia coli 0.21 Pseudomonas aeruginosa 0.25 Staphylococcus aureus 0.30 Bacillus subtilis 0.35 -

Anticancer Activity :

- In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.

- IC50 values for selected cancer cell lines include:

Cell Line IC50 (μM) MCF-7 (breast cancer) 12.5 HepG2 (liver cancer) 10.0 -

Enzyme Inhibition :

- The compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, thus influencing pharmacokinetics of co-administered drugs.

Case Studies

-

Combination Therapy :

- A study indicated enhanced efficacy when combined with existing anticancer drugs like sorafenib, leading to improved outcomes in HepG2 cells.

-

In Vivo Studies :

- Animal model studies demonstrated that lower doses of the compound could achieve therapeutic effects without significant toxicity, while higher doses resulted in adverse effects.

-

Pharmacokinetics :

- The compound exhibits good oral bioavailability and is effectively distributed across tissues due to its lipophilic nature. It is primarily metabolized by cytochrome P450 enzymes and excreted through renal pathways.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Significant cytotoxicity observed in MCF-7 and HepG2 cell lines |

| Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

5-[(Methylamino)methyl]thiophene-2-carboxylic Acid Hydrochloride

Structural Features :

- Core : Thiophene ring with a carboxylic acid at position 2.

- Substituents: A methylamino-methyl (-CH2-NH-CH3) group at position 5.

- Molecular Formula: C7H10ClNO2S (identical to the target compound) .

Key Differences :

- The substituent at position 5 is a secondary amine (methylamino-methyl) compared to the primary aminomethyl group at position 4 in the target compound.

4-[4-(Aminomethyl)phenyl]butanoic Acid Hydrochloride

Structural Features :

- Core: Phenyl ring substituted with an aminomethyl group at position 4, linked to a butanoic acid chain.

- Molecular Formula: C11H16ClNO2 .

Key Differences :

- Replaces the thiophene ring with a benzene ring, eliminating sulfur’s electronic effects.

- The extended butanoic acid chain may reduce membrane permeability compared to the compact thiophene-based structure.

Data Table: Structural and Molecular Comparison

Research Implications and Findings

The primary amine in the target compound may offer stronger hydrogen-bonding interactions than the secondary amine in its methylamino analog .

Solubility and Bioavailability :

- Hydrochloride salts of both thiophene derivatives improve aqueous solubility, critical for oral bioavailability.

Positional Isomerism: Despite identical molecular formulas, the substitution pattern (e.g., aminomethyl at position 4 vs. methylamino-methyl at position 5) can lead to divergent pharmacological profiles, as seen in related thiophene drug candidates .

Biological Activity

4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical formula: C6H8ClNO2S. It features a thiophene ring substituted with an amino group and a carboxylic acid, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related thiophene derivatives have shown their ability to inhibit specific enzymes and pathways involved in disease processes, including those related to antimicrobial resistance and inflammatory responses .

Biological Activity Overview

The compound has been investigated for its potential as an inhibitor of protein-tyrosine phosphatases (PTPs), particularly in the context of Mycobacterium tuberculosis (Mtb) infections. PTPs play crucial roles in regulating immune responses, and their inhibition can enhance the efficacy of existing antimicrobial therapies .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of MptpB : A study demonstrated that inhibitors targeting MptpB, a PTP associated with Mtb, significantly reduced bacterial burden in animal models. The lead compound showed improved pathology in treated subjects compared to control groups, indicating its potential for therapeutic use against tuberculosis .

- Combination Therapies : Further investigations revealed that combining this compound with first-line antibiotics resulted in enhanced intracellular killing of Mtb. This suggests that the compound could serve as an adjunct therapy in multidrug-resistant tuberculosis cases .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of thiophene derivatives. Modifications to the thiophene ring and substituents have shown varying degrees of potency against target enzymes and pathogens. Notably, compounds with additional functional groups exhibited improved selectivity and reduced cytotoxicity towards human cells .

Table 2: Structure-Activity Relationship Insights

Q & A

Basic: What are the recommended methods for synthesizing 4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride, and how can its purity be validated?

Answer:

A typical synthesis involves thiophene ring functionalization followed by hydrochlorination. For example, methyl 4-aminothiophene-3-carboxylate derivatives can be synthesized via condensation reactions using reagents like thionyl chloride (SOCl₂) to form acyl intermediates, as demonstrated in analogous procedures . Key steps include:

- Acylation : Reacting the thiophene precursor with SOCl₂ in chlorobenzene.

- Purification : Recrystallization from ethanol or methanol to achieve >97% purity .

Purity Validation:

| Technique | Parameters | Reference |

|---|---|---|

| Melting Point (MP) | 183.5–184.6°C (decomposition) | |

| HPLC | Retention time comparison with standards | |

| NMR | ¹H/¹³C chemical shifts matching predicted structures |

Basic: What safety precautions should be observed when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride fumes .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Answer:

Key factors for optimization:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiophene derivatives .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .

- Temperature Control : Maintain 85°C for condensation steps to avoid side reactions .

- Workup : Extract with ethyl acetate and brine to remove unreacted starting materials .

Example Yield Improvement:

| Parameter | Small Scale (1g) | Large Scale (50g) |

|---|---|---|

| Yield (%) | 58% | 45% (unoptimized) → 55% (optimized) |

| Purity (%) | 97% | 95% → 97% (via recrystallization) |

Advanced: How to address inconsistencies in spectroscopic data (e.g., NMR) during structural elucidation?

Answer:

Discrepancies in NMR peaks may arise from impurities or tautomerism. Mitigation strategies:

- Solvent Variation : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in thiophene derivatives.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS to rule out adducts .

Case Study : A ¹H-NMR discrepancy at δ 7.18 ppm (unexpected multiplet) was resolved by repeating the reaction under anhydrous conditions, confirming residual water as the contaminant .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Assign peaks for the aminomethyl (–CH₂NH₂) group (δ ~3.0–4.0 ppm) and thiophene protons (δ ~6.5–8.5 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 282.29) .

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced: What strategies resolve discrepancies between theoretical and observed melting points?

Answer:

Melting point deviations (>2°C) often indicate impurities or polymorphic forms. Solutions:

- Recrystallization : Use ethanol/water mixtures to remove byproducts .

- Thermogravimetric Analysis (TGA) : Detect decomposition events (e.g., decarboxylation) near 184°C .

- PXRD : Compare diffraction patterns to rule out polymorphic variations .

Example : A batch with MP 180–182°C (vs. literature 183.5°C) was repurified, achieving 183.2°C after removing residual DMF via vacuum drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.